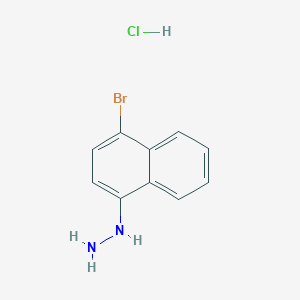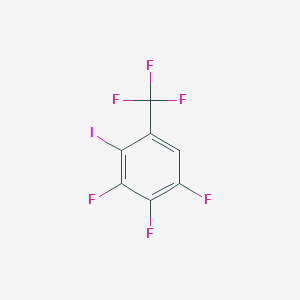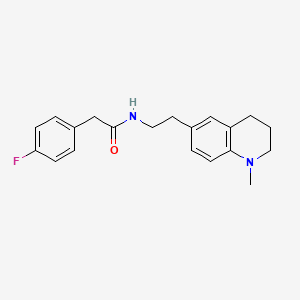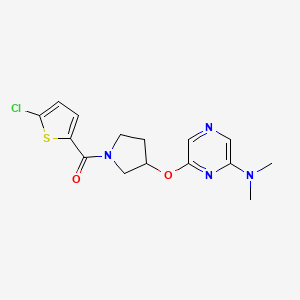![molecular formula C17H19N3O4 B2367903 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1775448-11-7](/img/structure/B2367903.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and material sciences. Its unique molecular structure combines elements of furan and pyrimidine, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate starting materials under controlled conditions.
A typical synthetic route may include the condensation of a substituted phenyl acetic acid derivative with an appropriate amine to form an intermediate, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
While detailed industrial production methods may vary, large-scale synthesis often employs optimized processes to ensure high yield and purity. This may include continuous flow reactors for better control of reaction parameters, the use of green chemistry principles to minimize waste, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride, leading to changes in the oxidation state of specific atoms within the molecule.
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents. Reaction conditions often require precise temperature control, inert atmosphere to prevent unwanted side reactions, and appropriate catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions can vary based on the specific reaction conditions and reagents used. Typical products might include various substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide has been explored in a variety of scientific research contexts:
Chemistry: : As a precursor for the synthesis of more complex organic molecules, it offers opportunities for creating novel compounds with unique properties.
Medicine: : Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
作用机制
The mechanism by which 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide exerts its effects is complex and involves multiple molecular targets. The compound may interact with specific proteins or enzymes, altering their activity and thus influencing various biochemical pathways. Understanding these interactions often requires detailed studies using techniques such as X-ray crystallography or molecular modeling.
相似化合物的比较
Compared to other compounds with similar structures, 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds might include other furo[3,4-d]pyrimidine derivatives or phenyl-substituted acetamides, each with their distinct properties and potential applications. The unique reactivity and potential biological activity of this compound highlight its significance in scientific research.
属性
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSPXJHMQTAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
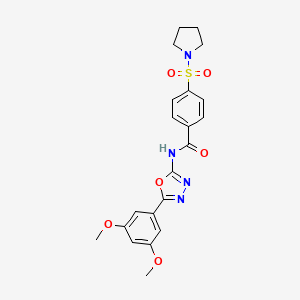
![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)
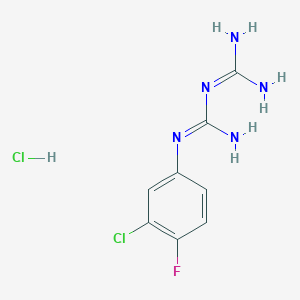
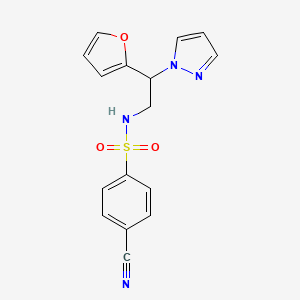
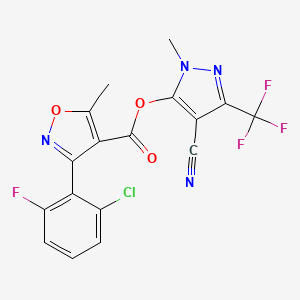
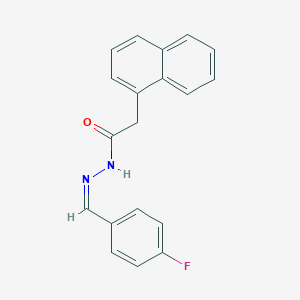
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
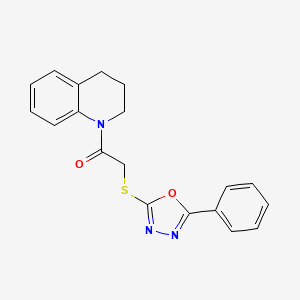
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
